molecular formula C17H29N5 B8738993 N-Dodecyl-1H-adenine CAS No. 88166-55-6

N-Dodecyl-1H-adenine

Cat. No.: B8738993
CAS No.: 88166-55-6
M. Wt: 303.4 g/mol
InChI Key: SBEOUENSMWBHFN-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-Dodecyl-1H-adenine typically involves the reaction of adenine with dodecanoic acid or dodecanol. The process can vary depending on the desired yield and purity. One common method involves the reaction of adenine with dodecanoic anhydride under controlled conditions to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring consistency and cost-effectiveness.

Chemical Reactions Analysis

N-Dodecyl-1H-adenine undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Dodecyl-1H-adenine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-Dodecyl-1H-adenine exerts its effects involves its interaction with nucleic acids and proteins. The dodecyl chain enhances its ability to integrate into lipid membranes, potentially affecting cellular processes. Molecular targets include enzymes involved in nucleic acid metabolism and signaling pathways .

Comparison with Similar Compounds

N-Dodecyl-1H-adenine can be compared with other adenine derivatives, such as:

Properties

CAS No.

88166-55-6

Molecular Formula

C17H29N5

Molecular Weight

303.4 g/mol

IUPAC Name

N-dodecyl-7H-purin-6-amine

InChI

InChI=1S/C17H29N5/c1-2-3-4-5-6-7-8-9-10-11-12-18-16-15-17(20-13-19-15)22-14-21-16/h13-14H,2-12H2,1H3,(H2,18,19,20,21,22)

InChI Key

SBEOUENSMWBHFN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC1=NC=NC2=C1NC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-chloropurine (2.5 g, 0.016 mole) and n-dodecylamine (7.4 g, 0.04 mole) in 40 ml. of n-propanol was refluxed for 5 hours. The reaction mixture was stirred at room temperature for 1 hour and cooled with water (15° C.) for another hour. The product was collected by filtration, washed by two 5 ml. portions of n-propanol and dried in a vacuum oven overnight to give 4.5 g (92% yield) of 6-n-dodecylaminopurine, a colorless solid, m.p. 159°-160° C., λ max (H2O)=268 nm, ε=17.3×103.
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7.4 g
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